Cas no 2137611-70-0 (rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trans)

rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trans structure
2137611-70-0 structure
Product name:rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trans
CAS No:2137611-70-0
MF:C12H20N4O
MW:236.313402175903
CID:4639950

rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trans Chemical and Physical Properties

Names and Identifiers

    • rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trans
    • Inchi: 1S/C12H20N4O/c1-3-16-11(17)5-4-9(6-13)12(16)10-7-14-15(2)8-10/h7-9,12H,3-6,13H2,1-2H3/t9-,12+/m1/s1
    • InChI Key: SPSJEKJDZBPWEY-SKDRFNHKSA-N
    • SMILES: N1(CC)[C@H](C2=CN(C)N=C2)[C@@H](CN)CCC1=O

rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trans Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-398695-0.5g
rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trans
2137611-70-0 95%
0.5g
$824.0 2023-03-02
Enamine
EN300-398695-0.05g
rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trans
2137611-70-0 95%
0.05g
$245.0 2023-03-02
Aaron
AR01E82H-100mg
rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trans
2137611-70-0 95%
100mg
$529.00 2025-02-10
Aaron
AR01E82H-5g
rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trans
2137611-70-0 95%
5g
$4240.00 2023-12-14
A2B Chem LLC
AX42157-2.5g
rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trans
2137611-70-0 95%
2.5g
$2215.00 2024-04-20
A2B Chem LLC
AX42157-500mg
rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trans
2137611-70-0 95%
500mg
$903.00 2024-04-20
Enamine
EN300-398695-1.0g
rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trans
2137611-70-0 95%
1g
$0.0 2023-06-07
Enamine
EN300-398695-2.5g
rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trans
2137611-70-0 95%
2.5g
$2071.0 2023-03-02
Enamine
EN300-398695-10.0g
rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trans
2137611-70-0 95%
10.0g
$4545.0 2023-03-02
Enamine
EN300-398695-0.1g
rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trans
2137611-70-0 95%
0.1g
$366.0 2023-03-02

Additional information on rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trans

Compound CAS No. 2137611-70-0: rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trans

The compound CAS No. 2137611-70-0, known as rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trans, is a complex organic molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of piperidinone derivatives, which are widely studied for their pharmacological activities. The structure of this compound is characterized by a piperidinone ring system, which is a six-membered ring containing one oxygen atom and one nitrogen atom. The substituents on the piperidinone ring include an aminomethyl group at position 5, an ethyl group at position 1, and a 1-methylpyrazol group at position 6.

Recent studies have highlighted the importance of piperidinone derivatives in drug discovery due to their ability to modulate various biological targets. The trans configuration of this compound suggests a specific stereochemistry that may influence its pharmacokinetic properties and bioavailability. Stereochemistry plays a crucial role in determining the efficacy and safety of a drug candidate, as it can affect how the molecule interacts with its target receptor or enzyme.

The presence of the pyrazole moiety in this compound adds another layer of complexity to its structure. Pyrazoles are heterocyclic aromatic compounds that are known for their ability to act as hydrogen bond donors and acceptors, which can enhance the solubility and stability of the molecule. Additionally, the methyl substitution on the pyrazole ring may contribute to increased lipophilicity, potentially improving the compound's ability to cross biological membranes.

Recent research has focused on optimizing the substituents on piperidinone derivatives to enhance their therapeutic potential. For instance, modifications to the side chains and heterocyclic groups have been explored to improve selectivity for specific targets such as kinases or G-protein coupled receptors (GPCRs). The ethyl group at position 1 of this compound may serve as a site for further functionalization, allowing researchers to explore additional chemical space and identify novel bioactive compounds.

In terms of synthesis, this compound likely involves multi-step organic reactions that require precise control over stereochemistry. The formation of the piperidinone ring could be achieved through cyclization reactions involving amino acids or related precursors. The introduction of the pyrazole group may involve coupling reactions or nucleophilic substitutions, depending on the specific intermediates used.

The pharmacological activity of this compound has not been extensively reported in publicly available literature; however, its structural features suggest potential applications in areas such as oncology or neurology. Piperidinone derivatives have been implicated in inhibiting enzymes involved in cancer cell proliferation and metastasis. Furthermore, their ability to modulate neurotransmitter systems makes them promising candidates for treating neurological disorders such as Alzheimer's disease or Parkinson's disease.

As with any novel compound entering preclinical development, thorough safety assessments are essential. These assessments include evaluating acute toxicity profiles, genotoxicity potential, and long-term toxicity studies in animal models. Additionally, understanding the metabolic pathways of this compound will be critical for predicting its pharmacokinetic behavior in humans.

In conclusion, CAS No. 2137611-70-0 represents an intriguing candidate for further exploration in drug discovery research. Its unique structural features and stereochemical configuration provide a foundation for investigating its therapeutic potential across various disease states. Continued research into its synthesis optimization and biological evaluation will be instrumental in unlocking its full potential as a drug candidate.

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